3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride

Description

Nomenclature and Structural Classification

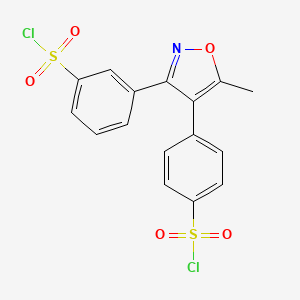

The compound 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride is systematically named according to IUPAC rules, reflecting its bis-sulfonyl chloride architecture and isoxazole bridging moiety. The parent structure consists of two benzene rings:

- The primary benzene ring bears a sulfonyl chloride (–SO$$_2$$Cl) group at position 3.

- The secondary benzene ring is substituted at position 4 with a chlorosulfonyl (–SO$$_2$$Cl) group and serves as a substituent on the isoxazole heterocycle.

The isoxazole ring (C$$3$$H$$3$$NO) is a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2. It features:

- A methyl group at position 5.

- The 4-(chlorosulfonyl)phenyl group at position 4.

This compound is classified as a diaryl bis-sulfonyl chloride with an isoxazole linker. Its molecular formula is C$${17}$$H$${12}$$Cl$$2$$N$$2$$O$$5$$S$$2$$ , and its molecular weight is 451.32 g/mol (calculated from analogous structures in ).

Historical Context and Discovery

The synthesis of this compound aligns with methodologies developed for diaryl isoxazole derivatives, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) intermediates. While its exact discovery timeline is not explicitly documented, its structural analogs—such as valdecoxib and parecoxib —were patented in the early 2000s as selective COX-2 inhibitors . The compound likely emerged from efforts to optimize sulfonyl chloride intermediates for coupling reactions, as seen in the chlorosulfonation of 3,4-diphenylisoxazole derivatives . Key synthetic steps include:

Position within Sulfonyl Chloride Chemistry

Sulfonyl chlorides are pivotal electrophilic reagents in organic synthesis, enabling the formation of sulfonamides, sulfonate esters, and sulfonic acids. This compound’s dual sulfonyl chloride groups enhance its reactivity, facilitating sequential nucleophilic substitutions. Compared to simpler analogs like benzenesulfonyl chloride , its diaryl-isoxazole scaffold introduces steric hindrance and electronic modulation, which influence:

- Reaction kinetics : Slower hydrolysis rates compared to monosubstituted sulfonyl chlorides.

- Regioselectivity : Preferential substitution at the less hindered sulfonyl chloride site.

A comparison of sulfonyl chloride derivatives is provided in Table 1.

Table 1 : Comparative Analysis of Sulfonyl Chloride Derivatives

Significance in Isoxazole Chemistry

Isoxazoles are valued in medicinal chemistry for their metabolic stability and ability to engage in hydrogen bonding. The 5-methyl substitution on the isoxazole ring in this compound enhances lipophilicity, while the 4-aryl group provides a platform for further functionalization. Notably, the compound’s synthesis aligns with green chemistry principles, as demonstrated by metal-free cycloaddition strategies and aqueous-phase reactions . Its role as a precursor to pyroline-containing sulfonamides (via ring-closing metathesis) underscores its utility in generating bioactive heterocycles .

Relationship to Similar Compounds

This compound shares structural motifs with several pharmacologically active agents:

- Valdecoxib : A COX-2 inhibitor featuring a monosulfonamide group on a diaryl isoxazole scaffold . The target compound could serve as a bis-electrophilic intermediate in valdecoxib analog synthesis.

- Parecoxib sodium : A prodrug of valdecoxib, synthesized via sulfonamide formation from its sulfonyl chloride intermediate .

- Bis-pyrrolo isoxazole cycloadducts : Synthesized via nitrone cycloadditions, these compounds highlight the versatility of isoxazole sulfonyl chlorides in constructing polycyclic architectures .

Structural distinctions from analogs include:

- Dual sulfonyl chloride groups , enabling divergent derivatization.

- Chlorosulfonyl-phenyl substitution , which augments electrophilicity compared to non-halogenated analogs .

Properties

IUPAC Name |

3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDCVZQQYUBTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Valdecoxib Impurity-E, also known as 3-[4-(4-chlorosulfonylphenyl)-5-methyl-1,2-oxazol-3-yl]benzenesulfonyl chloride or 3-(4-(4-(Chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride, primarily targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.

Mode of Action

Valdecoxib Impurity-E selectively inhibits the COX-2 enzyme, which is important for the mediation of inflammation and pain. This selective inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by Valdecoxib Impurity-E is the arachidonic acid pathway. In this pathway, both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor of prostaglandins and thromboxane. By selectively inhibiting COX-2, Valdecoxib Impurity-E reduces the production of these pro-inflammatory molecules.

Pharmacokinetics

It is known that valdecoxib, a related compound, is rapidly absorbed after oral ingestion with an absolute bioavailability of 83% in humans. Valdecoxib also undergoes extensive hepatic metabolism, predominantly by the cytochrome P450 (CYP) isoenzyme CYP3A4.

Result of Action

The molecular and cellular effects of Valdecoxib Impurity-E’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2, Valdecoxib Impurity-E reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation. In clinical trials, Valdecoxib has demonstrated efficacy in treating the signs and symptoms of rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Single Sulfonyl Chloride Groups

5-Methyl-3-phenyl-4-isoxazolesulfonylchloride (CAS 857283-56-8, C₁₀H₈ClNO₃S, MW 257.69) shares the isoxazole core but lacks the dual sulfonyl chloride functionality. Key differences:

| Property | Target Compound | 5-Methyl-3-phenyl-4-isoxazolesulfonylchloride |

|---|---|---|

| Sulfonyl Chloride Groups | 2 | 1 |

| Molecular Weight | ~469.3 (estimated) | 257.69 |

| Reactivity | Higher (dual electrophilic sites) | Moderate |

| Applications | Pharmaceutical intermediates | Limited to single-step sulfonylation |

The dual sulfonyl chloride groups in the target compound enable sequential functionalization, a critical advantage in multi-step syntheses .

Vicinal Diaryl-Substituted Isoxazole Derivatives

Compounds such as 3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzonitrile (22, C₂₄H₁₆ClN₃O₂) and methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (23, C₂₆H₂₁ClN₂O₄) from share the diaryl-isoxazole scaffold but replace sulfonyl chlorides with nitrile or ester groups. These substitutions reduce electrophilicity, shifting their utility toward non-covalent interactions (e.g., receptor binding) rather than covalent modifications .

Heterocyclic Variants: Pyrazole vs. Isoxazole

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 912569-59-6, C₁₀H₉ClN₂O₂S, MW 256.71) replaces the isoxazole with a pyrazole ring. Pyrazoles exhibit stronger hydrogen-bonding capacity due to the N–H group, whereas isoxazoles are more electron-deficient, favoring electrophilic reactivity. This distinction makes pyrazole sulfonyl chlorides preferable in coordination chemistry and isoxazole derivatives in acid-catalyzed reactions .

Sulfonamide and Sulfonate Esters

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-oxopropanehydrazonoyl chloride () contains a sulfamoyl group instead of sulfonyl chloride. Sulfonamides are less reactive but more stable, making them suitable for direct biological applications (e.g., antibacterial agents targeting folate synthesis) . In contrast, sulfonyl chlorides serve as precursors for these derivatives.

Perfluorinated Sulfonyl Chlorides

Perfluorinated analogs like 4-(pentadecafluoroheptyl)benzenesulfonyl chloride (CAS 25444-35-3) feature fluorinated alkyl chains. The target compound’s aryl chlorides balance reactivity and solubility, enabling broader synthetic utility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity Trends

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-(4-(chlorosulfonyl)phenyl)-5-methylisoxazol-3-yl)benzenesulfonyl chloride?

- Methodological Answer : Synthesis optimization requires careful control of cyclization and oxidative chlorination steps. For example, Lawesson’s reagent can facilitate cyclization of intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, while oxidative chlorination with Cl₂/SO₂Cl₂ ensures complete conversion to sulfonyl chloride derivatives . Key parameters include reaction temperature (70–90°C), stoichiometry of chlorinating agents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and HRMS.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl/isoxazole groups (δ 2.5–2.7 ppm for CH₃; δ 6.1–6.3 ppm for isoxazole protons) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., S=O bonds ~1.42 Å; isoxazole ring angles ~108–112°) to validate stereoelectronic effects .

- FT-IR : Confirm sulfonyl chloride stretches (1360–1380 cm⁻¹ for S=O asymmetric; 1150–1170 cm⁻¹ for symmetric vibrations) .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride groups undergo nucleophilic substitution with amines, alcohols, or thiols. For example:

- Reaction with primary amines (e.g., benzylamine) in DMF at 0–5°C yields sulfonamides.

- Use catalytic DMAP to enhance reactivity in polar aprotic solvents. Monitor by LC-MS to detect intermediates and byproducts (e.g., disulfonate esters) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to:

- Map electrostatic potential surfaces, highlighting electron-deficient sulfonyl groups as reactive sites.

- Calculate HOMO-LUMO gaps (~4.5–5.0 eV) to predict charge-transfer interactions in catalytic systems .

- Compare theoretical vs. experimental bond lengths (e.g., C-S bond: calculated 1.78 Å vs. X-ray 1.76 Å) to validate models .

Q. What strategies resolve contradictions in biological activity data during antitumor screening?

- Methodological Answer : Address variability in cell line responses (e.g., NCI-60 panel) by:

Q. How does steric hindrance from the 5-methylisoxazole group influence sulfonylation kinetics?

- Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.